molecular formula C18H19NO2 B14553249 3,8-Diphenyltetrahydro-1H,3H-[1,3]oxazolo[4,3-c][1,4]oxazine CAS No. 62196-70-7

3,8-Diphenyltetrahydro-1H,3H-[1,3]oxazolo[4,3-c][1,4]oxazine

Cat. No.: B14553249
CAS No.: 62196-70-7
M. Wt: 281.3 g/mol
InChI Key: QBALJDWPRCDSEL-UHFFFAOYSA-N
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Description

3,8-Diphenyltetrahydro-1H,3H-[1,3]oxazolo[4,3-c][1,4]oxazine is a complex organic compound characterized by its unique fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Diphenyltetrahydro-1H,3H-[1,3]oxazolo[4,3-c][1,4]oxazine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Mitsunobu reaction followed by sequential cyclization has been reported as an efficient and mild one-pot synthesis protocol for similar compounds . The reaction conditions often require specific catalysts and solvents to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield. The choice of raw materials and reagents is also crucial to ensure cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions

3,8-Diphenyltetrahydro-1H,3H-[1,3]oxazolo[4,3-c][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while reduction could produce tetrahydro derivatives with altered functional groups.

Scientific Research Applications

3,8-Diphenyltetrahydro-1H,3H-[1,3]oxazolo[4,3-c][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,8-Diphenyltetrahydro-1H,3H-[1,3]oxazolo[4,3-c][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, it may act as a selective neuropeptide S receptor antagonist, inhibiting the receptor’s activity and modulating related physiological processes . The compound’s unique structure allows it to bind effectively to its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,8-Diphenyltetrahydro-1H,3H-[1,3]oxazolo[4,3-c][1,4]oxazine stands out due to its specific fused ring structure, which imparts unique chemical and biological properties. This structural uniqueness allows for diverse applications and makes it a valuable compound in various research fields.

Properties

CAS No.

62196-70-7

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

3,8-diphenyl-1,3,5,6,8,8a-hexahydro-[1,3]oxazolo[4,3-c][1,4]oxazine

InChI

InChI=1S/C18H19NO2/c1-3-7-14(8-4-1)17-16-13-21-18(19(16)11-12-20-17)15-9-5-2-6-10-15/h1-10,16-18H,11-13H2

InChI Key

QBALJDWPRCDSEL-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2N1C(OC2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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